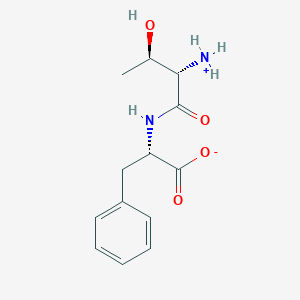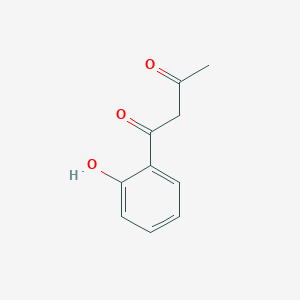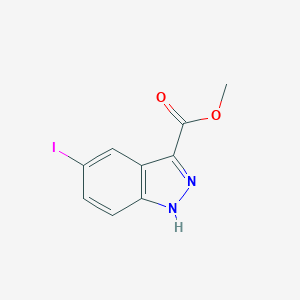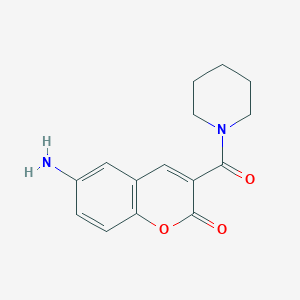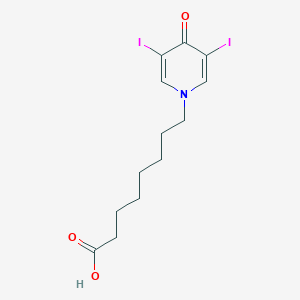![molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8](/img/structure/B92917.png)
Pyrido[2,3-d]pyridazine-8(7H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyridazine-8(7H)-thione, also known as PPT, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent in various fields of medicine. This molecule has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its unique structure, which makes it a promising candidate for drug development. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of Pyrido[2,3-d]pyridazine-8(7H)-thione. One potential area of research is the development of Pyrido[2,3-d]pyridazine-8(7H)-thione-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Pyrido[2,3-d]pyridazine-8(7H)-thione involves the reaction of 2-aminopyridine with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to yield Pyrido[2,3-d]pyridazine-8(7H)-thione. This method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyridazine-8(7H)-thione has been studied extensively for its potential as a therapeutic agent in various fields of medicine. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have potential as an antioxidant and neuroprotective agent.
Propiedades
Número CAS |
15370-74-8 |
|---|---|
Nombre del producto |
Pyrido[2,3-d]pyridazine-8(7H)-thione |
Fórmula molecular |
C7H5N3S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
7H-pyrido[2,3-d]pyridazine-8-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) |
Clave InChI |
LDYSRGSGGHYAJW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=CN=NC(=C2N=C1)S |
SMILES |
C1=CC2=C(C(=S)NN=C2)N=C1 |
SMILES canónico |
C1=CC2=CN=NC(=C2N=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



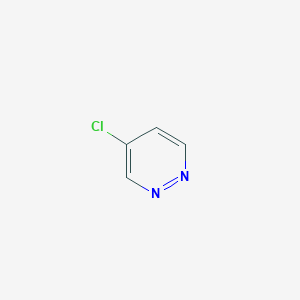
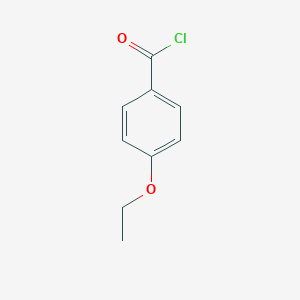
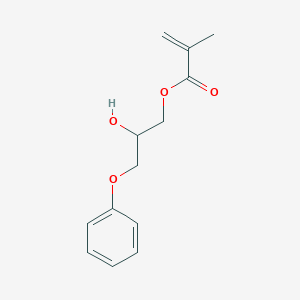
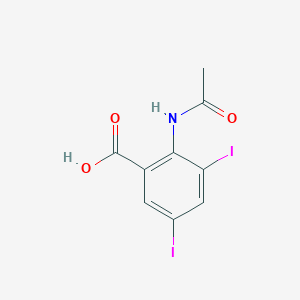
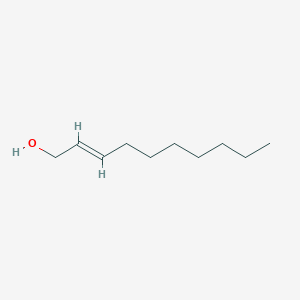
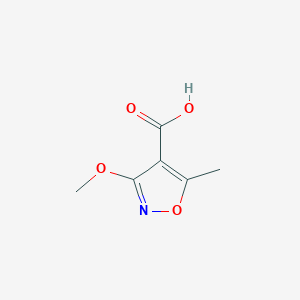
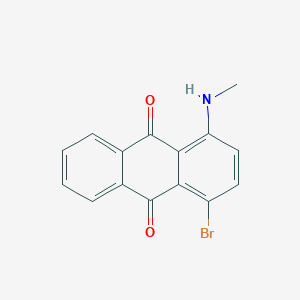
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
